molecular formula C10H13BrClNO B2762561 trans-2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride CAS No. 90401-57-3

trans-2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride

Cat. No. B2762561
CAS RN: 90401-57-3
M. Wt: 278.57
InChI Key: AQDBBABDTXIVIS-DHTOPLTISA-N
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Description

“trans-2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride” is a chemical compound with the molecular formula C10H14ClNO . It is a derivative of tetrahydronaphthalen, a bicyclic compound also known as tetralin which is used in various fields of chemistry .

Scientific Research Applications

Indole Derivatives and Alkaloids

Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and exhibit diverse biological activities. The synthesis of indole derivatives has been a focus of chemical research. In particular, the construction of indoles as moieties in selected alkaloids has garnered interest . Researchers explore novel synthetic methods to access these valuable compounds.

Histamine Receptor Modulation

(1R,2R)-2-amino-6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride: structurally resembles histamine, a key signaling molecule involved in immune responses, allergic reactions, and neurotransmission. Studies suggest that this compound may act as a histamine H4 receptor antagonist. Investigating its role in inflammatory responses and central nervous system (CNS) functions provides valuable insights.

Chiral Solvation Agent and Asymmetric Catalysis

Chiral compounds find applications in asymmetric synthesis. (1R,2R)-2-amino-6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride can serve as a chiral solvation agent for determining enantiomeric excess of chiral acids by NMR. Additionally, it participates in various catalyst systems for asymmetric reactions .

Antitubercular Activity

While specific studies on this compound are limited, its structural features suggest potential antitubercular activity. Researchers may explore its effects against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) in vitro .

Amine Chemistry and Nucleophilic Substitution

The primary amine group in this compound allows for acid-base reactions and nucleophilic substitution. Understanding its reactivity can guide further synthetic applications.

Other Applications

Although less explored, consider investigating other potential applications, such as its role in proteomics research or its use as a specialty reagent .

Mechanism of Action

The mechanism of action of a compound refers to the specific biochemical interaction through which it produces its pharmacological effect. While the mechanism of action for “trans-2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride” is not explicitly mentioned in the available resources, similar compounds such as tetrahydroisoquinolines are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Safety and Hazards

The safety and hazards of a compound are usually determined by regulatory bodies based on a variety of tests. The safety information for “trans-2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride” is not explicitly mentioned in the available resources .

Future Directions

The future directions in the research and development of a compound depend on its potential applications. While the specific future directions for “trans-2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride” are not mentioned in the available resources, similar compounds such as tetrahydroisoquinolines have garnered a lot of attention in the scientific community due to their diverse biological activities .

properties

IUPAC Name

(1R,2R)-2-amino-6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO.ClH/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13;/h2-3,5,9-10,13H,1,4,12H2;1H/t9-,10-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDBBABDTXIVIS-DHTOPLTISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Br)C(C1N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CC(=C2)Br)[C@H]([C@@H]1N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride

CAS RN

90401-57-3
Record name rac-(1R,2R)-2-amino-6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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